![molecular formula C21H18ClNO3 B2759429 7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850160-15-5](/img/structure/B2759429.png)
7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are part of a class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry . They are derived from heterocyclic structures and have been found to be biologically active .
Synthesis Analysis
The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, such as the compound , can be achieved using a multicomponent process . This process has been found to be compatible with a wide range of substituents, allowing for the practical synthesis of these compounds under mild conditions . The products can be easily isolated by crystallization without the use of chromatography .科学的研究の応用
Photoluminescent Properties
7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and related compounds exhibit strong photoluminescent properties. A study by Beyerlein and Tieke (2000) discusses π-conjugated polymers containing similar structures, highlighting their good solubility, processability into thin films, and strong photoluminescence, which makes them suitable for electronic applications (Beyerlein & Tieke, 2000).
Synthesis and Applications in Organic Molecules
Yin et al. (2008) describe a method to synthesize related derivatives, useful in the production of organic molecules like furans, pyrroles, and thiophenes. This demonstrates the compound's versatility in synthesizing various organic molecules, potentially useful in pharmaceuticals and materials science (Yin et al., 2008).
Autorecycling Oxidation Applications
Mitsumoto and Nitta (2004) synthesized novel derivatives that were found to oxidize amines and alcohols in an autorecycling process. This application is significant in the field of organic chemistry, particularly for oxidation reactions (Mitsumoto & Nitta, 2004).
Applications in Polymer Synthesis
Gendron et al. (2014) synthesized isoDPP derivatives for thin film formation. These compounds show potential in materials science, particularly in the development of new polymers with unique electrical and optical properties (Gendron et al., 2014).
Utility in Organic Photovoltaic Cells
Wu et al. (2011) utilized DPP-based organic molecules, similar in structure, as donor materials in solution-processed organic photovoltaic cells (OPVs). This demonstrates the compound's potential application in the development of efficient and sustainable energy sources (Wu et al., 2011).
将来の方向性
The future directions for research on “7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” and similar compounds could involve further exploration of their synthesis and potential biological activities. The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research .
特性
IUPAC Name |
7-chloro-2-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-11(2)12-4-6-13(7-5-12)18-17-19(24)15-10-14(22)8-9-16(15)26-20(17)21(25)23(18)3/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYAQDUHDRUESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
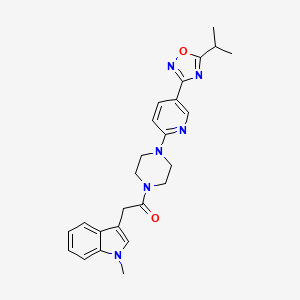
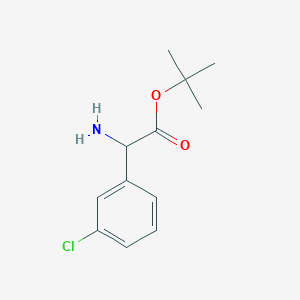
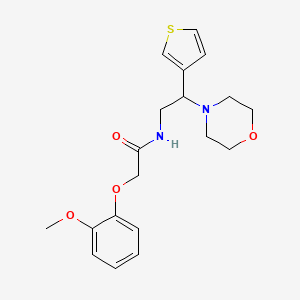
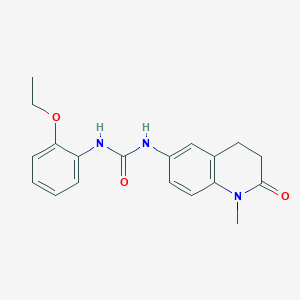
![N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2759353.png)
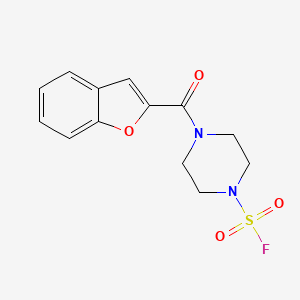
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2759357.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)


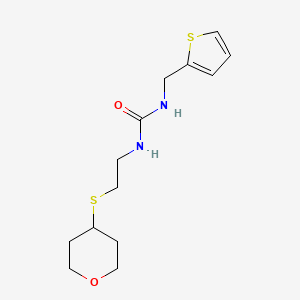
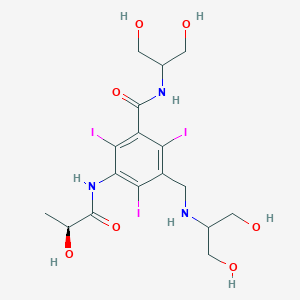
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B2759368.png)
